molecular formula C13H15N3 B1356823 N2-Benzyl-N2-methylpyridine-2,5-diamine CAS No. 181114-67-0

N2-Benzyl-N2-methylpyridine-2,5-diamine

Cat. No.: B1356823
CAS No.: 181114-67-0
M. Wt: 213.28 g/mol
InChI Key: UNGGFHOYAUJICW-UHFFFAOYSA-N
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Description

N2-Benzyl-N2-methylpyridine-2,5-diamine is a heterocyclic aromatic compound featuring a pyridine core substituted with a benzyl and methyl group on the nitrogen atom at position 2 (N2) and an additional amine group at position 5 (C5). This tertiary amine structure confers unique physicochemical properties, including enhanced lipophilicity compared to primary or secondary amine analogues. While specific data on its synthesis, solubility, or CAS number are unavailable in the provided evidence, its structural features align with derivatives used in pharmaceutical and materials science research .

Properties

IUPAC Name

2-N-benzyl-2-N-methylpyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-16(10-11-5-3-2-4-6-11)13-8-7-12(14)9-15-13/h2-9H,10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGGFHOYAUJICW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N2-Benzyl-N2-methylpyridine-2,5-diamine typically involves the reaction of 2,5-diaminopyridine with benzyl chloride and methyl iodide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

N2-Benzyl-N2-methylpyridine-2,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced by other substituents using appropriate reagents and conditions.

    Condensation: It can also undergo condensation reactions with aldehydes or ketones to form Schiff bases or imines.

Scientific Research Applications

N2-Benzyl-N2-methylpyridine-2,5-diamine has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of N2-Benzyl-N2-methylpyridine-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key differences between N2-Benzyl-N2-methylpyridine-2,5-diamine and structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Heterocycle Key Properties CAS Number
This compound C₁₃H₁₆N₃ 214 N2-Benzyl, N2-Methyl, C5-NH₂ Pyridine High lipophilicity; tertiary amine Not available
N2-Methylpyridine-2,5-diamine hydrochloride C₆H₁₀ClN₃ 159.5 N2-Methyl, C5-NH₂, Hydrochloride salt Pyridine Water-soluble (HCl salt); 95% purity 117879-51-3
N2-Benzylpyrimidine-2,5-diamine C₁₁H₁₂N₄ 200.24 N2-Benzyl, C5-NH₂ Pyrimidine Additional nitrogen in ring; planar structure 1250958-56-5
Key Observations:

The pyrimidine derivative’s planar structure may improve stacking interactions in supramolecular applications compared to pyridine derivatives .

Substituent Effects: The hydrochloride salt (C₆H₁₀ClN₃) demonstrates improved aqueous solubility due to ionic character, making it suitable for biological assays .

Biological Activity

N2-Benzyl-N2-methylpyridine-2,5-diamine is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with benzyl and methyl substituents on the nitrogen atoms. Its molecular formula is C12H14N4C_{12}H_{14}N_4, with a molecular weight of approximately 214.27 g/mol. The presence of two amino groups enhances its reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various pathogens, including bacteria and fungi. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
  • Anticancer Activity : Preliminary investigations suggest that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against bacteria and fungi
AnticancerInduces apoptosis in cancer cells

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation. This inhibition can lead to reduced viability of pathogens or cancerous cells.
  • Receptor Modulation : It may interact with various receptors, modulating their activity and influencing downstream signaling pathways critical for cell survival and growth.

Case Studies

  • Antimicrobial Efficacy : In a study assessing the antimicrobial properties of this compound, the compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to established antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents.
  • Cancer Cell Line Studies : Research involving various cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability and increased markers of apoptosis. These findings underscore its potential as an anticancer therapeutic agent.

Comparison with Similar Compounds

This compound can be compared to structurally similar compounds to highlight its unique properties:

Compound NameStructural FeaturesBiological Activity
2-N-benzylpyridine-2,5-diamineLacks methyl groupLower activity
2-N-methylpyridine-2,5-diamineLacks benzyl groupReduced solubility
2,5-diaminopyridineParent compound without substitutionsBase level activity

The unique substitution pattern of this compound contributes to its distinct chemical reactivity and biological activity compared to its analogs.

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Future studies will focus on:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) Studies : To optimize the compound for enhanced potency and selectivity against specific targets.

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